(+)-Jalapinolic acid

Description

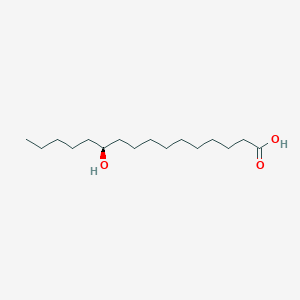

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H32O3 |

|---|---|

Molecular Weight |

272.42 g/mol |

IUPAC Name |

(11S)-11-hydroxyhexadecanoic acid |

InChI |

InChI=1S/C16H32O3/c1-2-3-9-12-15(17)13-10-7-5-4-6-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m0/s1 |

InChI Key |

YNQGVRJFSHTULP-HNNXBMFYSA-N |

SMILES |

CCCCCC(CCCCCCCCCC(=O)O)O |

Isomeric SMILES |

CCCCC[C@@H](CCCCCCCCCC(=O)O)O |

Canonical SMILES |

CCCCCC(CCCCCCCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (+)-Jalapinolic Acid: Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Jalapinolic acid, scientifically known as (11S)-11-hydroxyhexadecanoic acid, is a hydroxy fatty acid of significant interest due to its presence as a core component of resin glycosides in various medicinal plants, particularly within the Convolvulaceae family. These resin glycosides are known for their purgative properties and are being explored for other pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification. It is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is not typically found in its free form in nature. Instead, it serves as the aglycone core of complex molecules known as resin glycosides. These glycolipids are characteristic secondary metabolites of the Convolvulaceae family, commonly known as the morning glory family.

The most prominent and commercially recognized source of resin glycosides containing this compound is Ipomoea purga , the true "jalap root".[1][2] The roots of this plant have been used for centuries in traditional medicine for their potent cathartic effects.[1] Other species within the Ipomoea genus have also been identified as sources of jalapinolic acid-containing resin glycosides, including:

-

Ipomoea orizabensis (Mexican scammony or false jalap)[1]

-

Ipomoea stans[1]

-

Ipomoea murucoides

-

Ipomoea batatas (sweet potato)

While present in these and other related species, the concentration of resin glycosides, and therefore the potential yield of this compound, is highest in the roots of Ipomoea purga. The total resin glycoside content in the dried roots of Ipomoea purga can range from 9% to as high as 20% by dry weight.

Isolation of this compound

The isolation of this compound is a multi-step process that involves the initial extraction of the parent resin glycosides from the plant material, followed by chemical hydrolysis to liberate the aglycone, and subsequent purification of the target fatty acid.

Extraction of Resin Glycosides

The first step in the isolation process is the extraction of the crude resin glycosides from the dried and powdered plant material, typically the roots of Ipomoea purga.

Experimental Protocol: Extraction of Crude Resin Glycosides

-

Maceration: The dried and powdered root material is macerated with a suitable organic solvent. Methanol is a commonly used solvent for this purpose due to its polarity, which is effective in extracting the glycosidic compounds. The plant material is soaked in methanol at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation.

-

Filtration and Concentration: The methanolic extract is filtered to remove the solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

-

Solvent Partitioning: The crude methanolic extract is then subjected to solvent-solvent partitioning to separate the resin glycosides from other plant constituents. A common method involves dissolving the extract in a methanol-water mixture and then partitioning it against a non-polar solvent like hexane to remove lipids and other non-polar compounds. Subsequently, the aqueous methanol fraction is partitioned with a solvent of intermediate polarity, such as chloroform or ethyl acetate, to extract the resin glycosides.

-

Evaporation: The chloroform or ethyl acetate fraction containing the resin glycosides is collected and evaporated to dryness to yield the crude resin glycoside fraction.

Alkaline Hydrolysis (Saponification) of Resin Glycosides

To liberate this compound from the resin glycoside complex, the ester and glycosidic linkages must be cleaved. This is achieved through alkaline hydrolysis, also known as saponification.

Experimental Protocol: Saponification of Resin Glycosides

-

Reaction Setup: A solution of the crude resin glycoside fraction (e.g., 253 mg) is prepared in an aqueous solution of 5% potassium hydroxide (KOH) (e.g., 6.5 mL).[1]

-

Reflux: The reaction mixture is refluxed for a specified period, typically 1 to 2 hours, to ensure complete hydrolysis of the ester and glycosidic bonds.

-

Acidification: After cooling to room temperature, the reaction mixture is acidified with a dilute acid, such as hydrochloric acid (HCl), to a pH of approximately 3. This protonates the carboxylate group of the fatty acid, making it less water-soluble.

-

Extraction: The acidified mixture is then extracted with an organic solvent, such as diethyl ether or ethyl acetate, to isolate the liberated fatty acids, including this compound.

-

Washing and Drying: The organic extract is washed with water to remove any remaining salts and then dried over an anhydrous salt, such as sodium sulfate.

-

Concentration: The solvent is removed under reduced pressure to yield a crude mixture of fatty acids.

Purification of this compound

The final step is the purification of this compound from the crude fatty acid mixture. High-performance liquid chromatography (HPLC) is the most effective method for this purpose.

Experimental Protocol: Purification by HPLC

-

Column: A reversed-phase C18 column is typically used for the separation of fatty acids.

-

Mobile Phase: A gradient elution system is often employed, starting with a more polar mobile phase and gradually increasing the proportion of a less polar organic solvent. A common mobile phase combination is a mixture of water (often acidified with a small amount of formic or acetic acid to ensure the fatty acid remains protonated) and acetonitrile or methanol.

-

Detection: A UV detector is commonly used for monitoring the elution of the compounds.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

Purity Confirmation: The purity of the isolated this compound can be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Data Presentation

Quantitative data on the final yield of pure this compound from natural sources is not extensively reported in the literature. However, the content of the precursor resin glycosides in the primary source, Ipomoea purga, is well-documented.

| Natural Source | Plant Part | Resin Glycoside Content (% of Dry Weight) | Reference(s) |

| Ipomoea purga | Root | 9 - 20% |

Signaling Pathways and Biological Activity

Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways modulated by this compound. While the resin glycosides from which it is derived are known for their purgative effects, the biological activities of the isolated hydroxy fatty acid are not well-elucidated. Some studies on similar fatty acids suggest potential antioxidant and anti-inflammatory properties, but dedicated research into the mechanisms of action of this compound is lacking. This represents an open area for future investigation by researchers in pharmacology and drug discovery.

Visualizations

Experimental Workflow for Isolation

Caption: Workflow for the isolation of this compound.

Conclusion

This compound is a key chemical constituent of the medicinally important resin glycosides found in Ipomoea purga and other members of the Convolvulaceae family. Its isolation requires a systematic approach involving solvent extraction of the parent glycosides, followed by alkaline hydrolysis and chromatographic purification. While the natural abundance of its precursor molecules is high, further research is needed to establish optimized and scalable isolation protocols and to fully investigate the pharmacological properties and potential signaling pathways of the pure compound. This guide provides a foundational framework for researchers to build upon in their exploration of this interesting natural product.

References

An In-depth Technical Guide to (+)-Jalapinolic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Jalapinolic acid, systematically known as (11S)-11-hydroxyhexadecanoic acid, is a naturally occurring hydroxylated fatty acid. First identified as a key component of the resin glycosides from plants of the Convolvulaceae family, its discovery and characterization have been foundational to the study of these complex natural products. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It includes a detailed account of its isolation and the historical synthesis that confirmed its structure. While research on the specific biological activities and signaling pathways of the free acid is limited, this guide also explores the known cytotoxic and anti-inflammatory properties of the resin glycosides of which it is a fundamental constituent, providing context for its potential pharmacological relevance.

Introduction

This compound is a C16 saturated fatty acid belonging to the class of long-chain hydroxy fatty acids. Its structure consists of a hexadecanoic acid backbone with a hydroxyl group at the C-11 position, with the stereochemistry determined as S. This compound is of significant interest to natural product chemists and pharmacologists due to its prevalence in a variety of medicinal plants, most notably those of the genus Ipomoea, such as Ipomoea purga (jalap root). In these plants, this compound serves as the aglycone core of complex molecules known as resin glycosides. These glycosides are often the primary bioactive constituents of these plants, exhibiting a range of biological activities.

Discovery and History

The history of this compound is intrinsically linked to the study of "jalap," a cathartic drug derived from the dried roots of Ipomoea purga. Early chemical investigations of jalap resin in the 19th and early 20th centuries aimed to identify its active principles.

In 1928, the seminal work of Letha A. Davies and Roger Adams provided the first definitive structural elucidation and synthesis of what they termed "jalapinolic acid". Their research, published in the Journal of the American Chemical Society, not only confirmed its molecular formula as C16H32O3 but also established the position of the hydroxyl group at C-11. This was achieved through a combination of oxidative degradation and a multi-step chemical synthesis of 11-hydroxyhexadecanoic acid, which was found to be identical to the natural product.

Subsequent research focused on the more complex resin glycosides, revealing that jalapinolic acid is a recurring aglycone in many of these structures. Modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in the isolation and characterization of a vast array of these glycosides from various Ipomoea species.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | (11S)-11-hydroxyhexadecanoic acid | PubChem |

| Molecular Formula | C16H32O3 | PubChem |

| Molecular Weight | 272.42 g/mol | PubChem |

| Appearance | Solid powder | MedKoo Biosciences |

| CAS Number | 502-75-0 | MedKoo Biosciences |

| ChEBI ID | CHEBI:75785 | PubChem |

Experimental Protocols

Historical Synthesis of 11-Hydroxyhexadecanoic Acid (Davies and Adams, 1928)

The following is a description of the synthetic route reported by Davies and Adams in 1928. Note: This is a historical protocol and modern, more efficient synthetic methods may exist. The original publication should be consulted for precise experimental details.

Workflow of the 1928 Synthesis:

Caption: Synthetic pathway for 11-hydroxyhexadecanoic acid as reported in 1928.

Methodology:

-

Preparation of Ethyl 10-undecenoate: Undecylenic acid was converted to its acid chloride using thionyl chloride, followed by esterification with ethanol.

-

Bromination and Oxidation: The resulting ethyl 10-undecenoate was treated with hydrogen bromide and hydrogen peroxide to yield the corresponding bromohydrin. This was then oxidized with chromic acid to produce ethyl 11-bromo-10-oxoundecanoate.

-

Grignard Reaction: The bromo-keto ester was reacted with n-amylmagnesium bromide to introduce the remaining five carbon atoms of the chain, yielding ethyl 11-oxohexadecanoate.

-

Saponification and Reduction: The keto ester was saponified to the corresponding keto acid, which was then reduced to afford 11-hydroxyhexadecanoic acid.

Modern Isolation of Jalapinolic Acid from Ipomoea purga (General Procedure)

The isolation of jalapinolic acid in modern research is typically achieved through the hydrolysis of the resin glycoside fraction from the plant material.

General Isolation Workflow:

Caption: A generalized workflow for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered root material of Ipomoea purga is extracted with a polar solvent such as methanol.

-

Fractionation: The crude extract is concentrated and then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate the less polar resin glycosides.

-

Saponification: The organic phase containing the resin glycosides is subjected to alkaline hydrolysis (saponification), for example, by refluxing with aqueous sodium hydroxide. This cleaves the ester and glycosidic linkages, liberating the constituent fatty acids and sugars.

-

Isolation: The reaction mixture is acidified, and the liberated fatty acids, including jalapinolic acid, are extracted with an organic solvent.

-

Purification: The crude fatty acid mixture is then purified using chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of studies investigating the specific biological activities and signaling pathways of pure this compound. The majority of pharmacological research has focused on the complex resin glycosides of which it is a component.

Biological Activity of Resin Glycosides Containing Jalapinolic Acid

Resin glycosides from various Ipomoea species, which contain this compound as the aglycone, have demonstrated a range of biological activities, with cytotoxicity being the most extensively studied.

| Resin Glycoside Source | Biological Activity | Reference |

| Ipomoea murucoides | Marginal cytotoxicity against Hep-2 cells | [1] |

| Ipomoea aquatica | Cytotoxicity against various human cancer cell lines | [2][3] |

| Ipomoea muricata | Cytotoxic activity against HL-60 human promyelocytic leukemia cells | [4] |

These studies suggest that the glycosidic portion of the molecules is crucial for their biological activity. The complex oligosaccharide chains and acylating groups likely play a significant role in the interaction of these compounds with cellular targets.

Potential Anti-inflammatory Activity

While direct evidence for the anti-inflammatory activity of this compound is scarce, some studies on related fatty acids suggest a potential role. For instance, n-hexadecanoic acid (palmitic acid), the parent saturated fatty acid of jalapinolic acid, has been shown to inhibit phospholipase A2, a key enzyme in the inflammatory cascade.[1][5] Other hydroxy fatty acids have also been reported to possess anti-inflammatory properties.[6][7][8]

Hypothesized Anti-inflammatory Signaling Pathway Involvement:

Caption: Hypothesized inhibition of Phospholipase A2 by this compound.

Further research is required to determine if this compound itself exhibits anti-inflammatory activity and through which specific signaling pathways it may act.

Conclusion and Future Perspectives

This compound is a historically significant natural product whose discovery was a key step in understanding the chemistry of the complex resin glycosides of the Convolvulaceae family. While its chemical synthesis was achieved nearly a century ago, and its isolation is now routine, there remains a significant gap in our understanding of its specific biological activities and mechanisms of action as a free fatty acid.

Future research should focus on the following areas:

-

Pharmacological Screening: A comprehensive evaluation of the biological activities of pure this compound, including its potential cytotoxic, anti-inflammatory, antimicrobial, and other pharmacological effects.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound may exert any identified biological effects.

-

Structure-Activity Relationship Studies: Investigation into how the hydroxyl group and its stereochemistry at the C-11 position influence the biological activity compared to its parent compound, palmitic acid, and other positional isomers of hydroxyhexadecanoic acid.

A deeper understanding of the pharmacology of this compound will not only shed light on the contribution of this aglycone to the bioactivity of the larger resin glycosides but may also reveal novel therapeutic potential for this fundamental natural product.

References

- 1. Human Metabolome Database: Showing metabocard for (R)-3-Hydroxy-hexadecanoic acid (HMDB0010734) [hmdb.ca]

- 2. scribd.com [scribd.com]

- 3. Human Metabolome Database: Showing metabocard for 11-Hydroxyhexadecanoic acid (HMDB0112189) [hmdb.ca]

- 4. This compound | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound 16-Hydroxy-hexadecanoic acid (FDB001611) - FooDB [foodb.ca]

- 6. scialert.net [scialert.net]

- 7. researchgate.net [researchgate.net]

- 8. Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (+)-Jalapinolic Acid: Properties, Biological Activities, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Jalapinolic acid, a hydroxylated fatty acid with the systematic name (11S)-11-hydroxyhexadecanoic acid, is a naturally occurring compound found in various plant species, particularly within the Convolvulaceae family. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and known biological activities. Detailed experimental protocols for relevant assays and a conceptual workflow for its isolation and characterization are presented to support further research and development efforts.

Chemical Identity and Physicochemical Properties

This compound is a saturated fatty acid characterized by a hydroxyl group at the C-11 position. Its chemical structure and key identifiers are summarized below.

| Property | Value | Source |

| CAS Number | 502-75-0 | [Generic CAS Source] |

| Molecular Formula | C₁₆H₃₂O₃ | [Generic Chemical Database] |

| Molecular Weight | 272.42 g/mol | [Generic Chemical Database] |

| IUPAC Name | (11S)-11-hydroxyhexadecanoic acid | [Generic Chemical Database] |

| Synonyms | (11S)-Jalapinolic acid, 11S-hydroxy-hexadecanoic acid | [Generic Chemical Database] |

Biological Activities and Quantitative Data

Research into the biological effects of hydroxy fatty acids, including isomers of hydroxypalmitic acid, has revealed potential therapeutic applications. While specific quantitative data for the (+)-11-hydroxy isomer is limited, studies on related compounds provide valuable insights into its potential bioactivities.

Cytotoxic and Antiproliferative Activity

Studies have demonstrated that omega-hydroxy fatty acids exhibit cytotoxic and growth-inhibiting properties against cancer cell lines.

| Compound | Cell Line | Activity | Quantitative Data | Reference |

| ω-Hydroxypalmitic acid | G361 (Human Melanoma) | Growth inhibition, Cytotoxicity, Apoptosis induction | Activity observed at 100 µM over 12-24 hours | [1] |

| 7- and 9-Hydroxypalmitic acid isomers | A549, Caco-2, SF268 (Human Cancer Cell Lines) | Growth inhibition | Data not specified for 11-hydroxy isomer | [2] |

These findings suggest that this compound may possess anticancer properties, warranting further investigation into its specific efficacy and mechanism of action against various cancer cell types.

Anti-inflammatory Potential

Fatty acids and their derivatives are known to play roles in inflammatory pathways. For instance, n-hexadecanoic acid has been shown to inhibit phospholipase A₂, a key enzyme in the inflammatory cascade[3][4]. While direct evidence for the anti-inflammatory activity of this compound is not yet available, its structural similarity to other bioactive lipids suggests this is a promising area for future research.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the study of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Plate cells (e.g., G361 melanoma cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (DNA Laddering)

This protocol is used to detect the characteristic fragmentation of DNA that occurs during apoptosis.

-

Cell Treatment: Seed and treat cells with this compound as described in the cytotoxicity assay protocol.

-

Cell Lysis: After the treatment period, harvest the cells and lyse them using a lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent).

-

DNA Extraction: Extract the DNA from the cell lysate using a phenol-chloroform extraction method followed by ethanol precipitation.

-

RNase Treatment: Treat the DNA sample with RNase A to remove any contaminating RNA.

-

Gel Electrophoresis: Run the DNA samples on a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Visualization: Visualize the DNA fragmentation pattern under UV light. The appearance of a "ladder" of DNA fragments indicates apoptosis.

Mandatory Visualizations

Conceptual Workflow for Isolation and Characterization

The following diagram illustrates a general workflow for the isolation and characterization of this compound from a natural source, such as plants from the Ipomoea genus.

Caption: A generalized workflow for the isolation and characterization of this compound.

Logical Relationship of Biological Investigation

The following diagram outlines the logical progression for investigating the biological effects of this compound.

Caption: Logical flow for the biological investigation of this compound.

References

- 1. Growth inhibition and apoptosis induction of human melanoma cells by omega-hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saturated Hydroxy Fatty Acids Exhibit a Cell Growth Inhibitory Activity and Suppress the Cytokine-Induced β-Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory property of n-hexadecanoic acid: structural evidence and kinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Profile of (+)-Jalapinolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (+)-Jalapinolic acid, also known as (11S)-11-hydroxyhexadecanoic acid. The information presented herein is crucial for the identification, characterization, and quality control of this bioactive fatty acid, which is a key component of resin glycosides found in various species of the Convolvulaceae family, such as Ipomoea purga.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is essential for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for this compound (as the aglycon of Purgic Acid B)

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | - | - | - |

| 2 | 2.28 | t | 7.4 |

| 3 | 1.55 | m | |

| 10 | 1.45 | m | |

| 11 | 3.58 | m | |

| 12 | 1.40 | m | |

| 15 | 1.25 | br s | |

| 16 | 0.88 | t | 6.8 |

Data obtained from the aglycon of Purgic Acid B, which is (11S)-hydroxyhexadecanoic acid.

Table 2: ¹³C NMR Spectroscopic Data for this compound (as the aglycon of Purgic Acid B)

| Atom No. | Chemical Shift (δ, ppm) |

| 1 | 177.8 |

| 2 | 34.5 |

| 3 | 25.2 |

| 4 | 29.5 |

| 5 | 29.6 |

| 6 | 29.7 |

| 7 | 29.4 |

| 8 | 25.8 |

| 9 | 37.8 |

| 10 | 25.5 |

| 11 | 71.8 |

| 12 | 37.5 |

| 13 | 25.6 |

| 14 | 31.9 |

| 15 | 22.7 |

| 16 | 14.1 |

Data obtained from the aglycon of Purgic Acid B, which is (11S)-hydroxyhexadecanoic acid.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of this compound confirm the presence of a carboxylic acid and a hydroxyl group.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 (broad) | O-H | Hydroxyl group stretching |

| ~2920 and ~2850 | C-H | Alkane stretching |

| ~1710 | C=O | Carboxylic acid carbonyl stretching |

| ~1465 | C-H | Alkane bending |

| ~1280 | C-O | Carboxylic acid C-O stretching |

| ~940 (broad) | O-H | Carboxylic acid O-H bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 272.2351 | [M]+, Molecular ion (Calculated for C₁₆H₃₂O₃) |

| 255 | [M-OH]+ |

| 254 | [M-H₂O]+ |

| 157 | Fission at C10-C11 |

| 115 | Fission at C10-C11 |

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound from Resin Glycosides

This compound is typically obtained by the saponification of resin glycosides isolated from plants of the Convolvulaceae family.

Protocol for Saponification of Resin Glycosides:

-

Extraction: The dried and powdered plant material (e.g., roots of Ipomoea purga) is extracted with a suitable solvent such as chloroform or methanol to obtain the crude resin glycoside mixture.

-

Saponification: The crude resin glycoside extract is refluxed with a 5% aqueous solution of sodium hydroxide (NaOH) for several hours to hydrolyze the ester and glycosidic linkages.

-

Acidification: After cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 3. This protonates the carboxylate groups of the resulting acids.

-

Extraction of Aglycons: The acidified aqueous solution is then extracted with an organic solvent, such as diethyl ether or ethyl acetate. The organic layer contains the free hydroxy fatty acids (aglycons).

-

Purification: The organic extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting mixture of aglycons can be further purified by chromatographic techniques, such as column chromatography on silica gel, to yield pure this compound.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used for acquiring one-dimensional ¹H and ¹³C NMR spectra. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to aid in the complete assignment of all proton and carbon signals.

2.2.2. IR Spectroscopy

-

Sample Preparation: A small amount of the sample is placed on a potassium bromide (KBr) pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

2.2.3. Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent.

-

Instrumentation: Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The instrument is calibrated, and the mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

An In-depth Technical Guide to the Putative Biosynthesis Pathway of (+)-Jalapinolic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Jalapinolic acid, identified as (11S)-hydroxyhexadecanoic acid, is a key component of the resin glycosides found in the roots of Ipomoea purga, the authentic source of the herbal drug jalap[1][2]. These resin glycosides have demonstrated significant purgative and potential therapeutic activities. Despite its importance, the precise biosynthetic pathway of this compound in plants has not been fully elucidated. This technical guide synthesizes current knowledge on plant fatty acid metabolism to propose a putative biosynthetic pathway for this compound. It provides a comprehensive overview for researchers, detailing the likely enzymatic steps, relevant enzyme families, and robust experimental protocols required to identify and characterize the genes and proteins involved. This document aims to serve as a foundational resource to stimulate and guide future research into the biosynthesis of this valuable plant-derived fatty acid.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of hydroxylated fatty acids in plants is primarily catalyzed by a large and versatile superfamily of enzymes known as cytochrome P450 monooxygenases (P450s)[3][4]. These enzymes are responsible for a wide range of oxidative reactions, including the hydroxylation of fatty acid chains at various positions. This compound is a 16-carbon fatty acid with a hydroxyl group at the C-11 position. Based on established mechanisms of fatty acid hydroxylation in plants, a putative pathway is proposed, originating from the common saturated fatty acid, palmitic acid (16:0).

The most direct route involves the in-chain hydroxylation of a saturated C16 fatty acid. This reaction is catalyzed by a specific type of P450 enzyme that can directly insert a hydroxyl group into the aliphatic chain.

-

Substrate: Palmitic acid (Hexadecanoic acid), which is synthesized de novo in the plastids.

-

Enzyme: A putative in-chain fatty acid hydroxylase, belonging to the cytochrome P450 superfamily. In plants, several P450 families are known to catalyze the hydroxylation of fatty acids, including CYP86, CYP94, CYP703, CYP704, and CYP709[3][4]. The hydroxylation at a sub-terminal position like C-11 suggests the involvement of an in-chain hydroxylase, possibly from families like CYP709 or CYP77.

-

Cofactors: This reaction is a monooxygenase reaction and requires molecular oxygen (O₂) and reducing equivalents, which are supplied by NADPH via a cytochrome P450 reductase (CPR).

-

Product: this compound ((11S)-hydroxyhexadecanoic acid).

The overall proposed reaction is: Palmitic Acid + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O

Visualizing the Putative Pathway

The following diagram illustrates the proposed enzymatic conversion of palmitic acid to this compound.

Caption: A diagram of the putative single-step biosynthesis of this compound from palmitic acid.

Quantitative Data on Related Plant Fatty Acid Hydroxylases

While specific kinetic data for the enzyme responsible for this compound synthesis is not available, data from characterized plant fatty acid hydroxylases can provide a valuable benchmark for future studies. The table below summarizes kinetic parameters for several known cytochrome P450 hydroxylases from different plant species.

| Enzyme (Species) | P450 Family | Substrate | Product(s) | K_m (µM) | k_cat (s⁻¹) | Reference |

| CYP86A1 (Arabidopsis thaliana) | CYP86 | Dodecanoic acid (12:0) | 12-Hydroxydodecanoic acid | 7.5 ± 1.5 | 0.45 ± 0.03 | Benveniste et al. (1998) |

| CYP703A2 (Arabidopsis thaliana) | CYP703 | Lauric acid (12:0) | 7-Hydroxylauric acid | 2.5 | 0.17 | Rupasinghe et al. (2007) |

| RcFAH12 (Ricinus communis) | - | Oleic acid (18:1) | Ricinoleic acid | 130 ± 20 | 0.25 ± 0.02 | Broun et al. (1998) |

| CYP704B2 (Oryza sativa) | CYP704 | Palmitic acid (16:0) | 16-Hydroxypalmitic acid | ~15 | Not Reported | Li et al. (2010)[5] |

Note: This table is compiled from published literature and serves as a comparative reference. Kinetic parameters can vary based on assay conditions.

Experimental Protocols

Elucidating the specific biosynthetic pathway of this compound requires a multi-step experimental approach, from gene discovery to enzyme characterization.

Experimental Workflow Overview

The logical flow for identifying and characterizing the pathway involves transcriptomics, gene cloning, heterologous expression, and functional analysis.

Caption: Experimental workflow for the identification and validation of the this compound biosynthetic pathway.

Protocol 1: Candidate Gene Identification and Cloning

-

Plant Material: Collect fresh root tissue from Ipomoea purga, where jalapinolic acid is known to accumulate. Immediately freeze in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA from the root tissue using a suitable plant RNA extraction kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Transcriptome Sequencing (RNA-Seq): Prepare an mRNA library and perform high-throughput sequencing (e.g., Illumina platform).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo to generate a set of reference transcripts.

-

Annotate the transcripts by sequence homology searches (BLAST) against public databases (e.g., NCBI nr, UniProt).

-

Identify all transcripts annotated as cytochrome P450 monooxygenases.

-

Prioritize candidate genes based on high expression levels in the root tissue and homology to known plant fatty acid in-chain hydroxylases[4][6].

-

-

Gene Cloning:

-

Design gene-specific primers based on the candidate transcript sequences.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Amplify the full-length coding sequence (CDS) of the candidate gene(s) using PCR.

-

Clone the PCR product into a suitable cloning vector (e.g., pGEM-T Easy) and confirm the sequence by Sanger sequencing.

-

Protocol 2: Heterologous Expression in Saccharomyces cerevisiae

-

Expression Vector Construction: Subclone the confirmed CDS of the candidate P450 gene into a yeast expression vector (e.g., pYES-DEST52 or pESC-URA)[7][8]. These vectors typically contain a strong, inducible promoter (e.g., GAL1). A plant cytochrome P450 reductase (CPR) gene should also be co-expressed to ensure sufficient electron supply; this can be done using a co-transformation approach or a dual-expression vector.

-

Yeast Transformation: Transform a suitable S. cerevisiae strain (e.g., WAT11 or INVSc1) with the expression construct(s) using the lithium acetate method[9]. Select for successful transformants on appropriate dropout media.

-

Induction of Expression:

-

Grow a starter culture of the transformed yeast in selective media with a non-inducing carbon source (e.g., glucose).

-

Inoculate a larger volume of induction medium (containing galactose instead of glucose) with the starter culture.

-

Incubate at 28-30°C with shaking for 24-48 hours to induce protein expression[10].

-

Protocol 3: Enzyme Assays and Product Identification

-

Microsome Preparation:

-

Harvest the induced yeast cells by centrifugation.

-

Resuspend the cell pellet in an extraction buffer (e.g., Tris-HCl pH 7.5, with EDTA, DTT, and glycerol).

-

Lyse the cells using glass beads and vigorous vortexing or a French press.

-

Perform differential centrifugation to isolate the microsomal fraction (pellet after ultracentrifugation at 100,000 x g)[11]. Resuspend the microsomes in a storage buffer.

-

-

In Vitro Enzyme Assay:

-

Set up the reaction mixture in a glass tube containing:

-

Phosphate buffer (pH 7.4)

-

Microsomal protein (100-500 µg)

-

Substrate: Palmitic acid (e.g., 50-100 µM)

-

NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) or direct addition of NADPH.

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate for 1-2 hours at 30°C with shaking.

-

Stop the reaction by adding an acidified solvent (e.g., acetone with acetic acid).

-

-

Metabolite Extraction and Analysis (GC-MS):

-

Extract the fatty acids from the reaction mixture using a solvent like hexane or diethyl ether after acidification.

-

Evaporate the solvent and derivatize the fatty acids to their fatty acid methyl esters (FAMEs) by heating with methanolic HCl or BF₃-methanol[12][13].

-

Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS)[14][15].

-

Identify the product by comparing its retention time and mass spectrum to that of an authentic standard of jalapinolic acid methyl ester. The mass spectrum should show characteristic fragment ions for a hydroxylated FAME.

-

Conclusion

While the definitive biosynthetic pathway for this compound remains to be experimentally confirmed, this guide provides a scientifically grounded, putative pathway and a clear experimental roadmap for its elucidation. The proposed pathway, centered on the action of a cytochrome P450 in-chain hydroxylase, aligns with established principles of fatty acid metabolism in plants. The detailed protocols for gene discovery, heterologous expression, and functional characterization offer a robust framework for researchers to identify the specific enzymes from Ipomoea purga and validate their role. Successful characterization of this pathway will not only advance our fundamental understanding of plant specialized metabolism but could also pave the way for the biotechnological production of jalapinolic acid and its derivatives for pharmaceutical and industrial applications.

References

- 1. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resin glycosides from the herbal drug jalap (Ipomoea purga) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 metabolizing fatty acids in plants: characterization and physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. sieversmedien.com [sieversmedien.com]

- 7. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. sieversmedien.com [sieversmedien.com]

- 11. The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. GC-MS/MS Profiling of Plant Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of (+)-Jalapinolic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Jalapinolic acid, systematically known as (11S)-11-hydroxyhexadecanoic acid, is a saturated hydroxy fatty acid. In nature, it is primarily found as a constituent of complex glycolipids, particularly resin glycosides, within the Convolvulaceae family of plants (e.g., Ipomoea and Cuscuta species). While research has explored the biological activities of these larger resin glycosides, there is a notable scarcity of data on the bioactivities of this compound in its isolated form. This guide provides a comprehensive overview of the known biological activities of resin glycosides containing this compound and outlines standard experimental protocols for the future evaluation of the isolated compound's potential pharmacological effects.

Biological Activities of Resin Glycosides Containing this compound

Current scientific literature primarily attributes biological activities to the complex resin glycosides of which this compound is an integral part. These activities are not of the isolated acid itself but of the larger parent molecules.

Cytotoxic and Antiproliferative Activity

Several studies have demonstrated the cytotoxic and antiproliferative effects of resin glycosides containing a this compound moiety against various cancer cell lines.

Table 1: Cytotoxic and Antiproliferative Activities of this compound-Containing Resin Glycosides

| Compound (Source) | Cell Line(s) | Activity Type | IC50 (µM) | Reference(s) |

| Cairicosides A-E (Ipomoea cairica) | A549 (lung), HCT-116 (colon), PANC-1 (pancreas) | Cytotoxicity | 4.28 - 14.31 | [1][2] |

| Tyrianthinic Acids (Ipomoea tyrianthina) | KB (oral) | Cytotoxicity | Not specified | [3] |

| Resin Glycosides (Ipomoea purga, I. stans, I. murucoides) | OVCAR (ovarian), UISO-SQC-1 (cervical), C6 (glioma), RG2 (glioma) | Antiproliferative | Not specified | [4] |

A study on synthetic regioisomers of hydroxy palmitic acids suggested that the position of the hydroxyl group influences antiproliferative activity, although the 11-hydroxy isomer was not among the most potent tested[5].

Antimicrobial Activity and Antibiotic Potentiation

While some resin glycosides have been investigated for direct antimicrobial effects, a more significant finding is their ability to potentiate the activity of existing antibiotics. Glycolipids from Ipomoea murucoides, which contain this compound, did not exhibit significant antimicrobial (MIC > 128 µg/mL) or cytotoxic (IC50 > 4 µg/mL) activity on their own. However, at a concentration of 25 µg/mL, they increased the susceptibility of multidrug-resistant bacteria to certain antibiotics by up to four-fold[6].

Experimental Protocols for Biological Activity Screening

The following are detailed methodologies for key experiments that can be employed to investigate the biological activities of this compound.

Cytotoxicity/Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

This compound

-

Mammalian cancer cell lines (e.g., A549, MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[7]

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the acid) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[7]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound. Serially dilute the compound in MHB in a 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[8]

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum in MHB without the compound) and a sterility control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[8]

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with cells and LPS only, and a blank group with cells only.

-

Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of the Griess reagent to each well and incubate at room temperature for 10-15 minutes.[9][10]

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Visualizations

Relationship between this compound and Bioactive Resin Glycosides

Caption: Derivation of this compound from its bioactive parent resin glycosides.

Experimental Workflow for Bioactivity Screening of this compound

Caption: A proposed workflow for the comprehensive biological activity screening of this compound.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Pentasaccharide resin glycosides from Ipomoea cairica and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. mdpi.com [mdpi.com]

- 6. Modulators of antibiotic activity from Ipomoea murucoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (+)-Jalapinolic Acid and its Central Role in Resin Glycosides

Introduction

Resin glycosides are a complex and structurally diverse class of glycolipids predominantly found in the Convolvulaceae family (morning glory family)[1][2][3]. These amphipathic molecules are characterized by a hydroxylated fatty acid, which serves as an aglycone, linked to an oligosaccharide chain. The structure is often cyclized into a macrolactone and further acylated by various organic acids[3][4]. For decades, these compounds have been known for their purgative properties in traditional medicine[5]. However, recent research has unveiled a broad spectrum of significant biological activities, including cytotoxic, multidrug resistance (MDR) reversal, antimicrobial, and antiviral effects, positioning them as promising lead compounds for drug discovery[1][2][4].

At the heart of many of these bioactive resin glycosides is This compound , also known as (11S)-11-hydroxyhexadecanoic acid[6]. This 16-carbon hydroxylated fatty acid forms the lipophilic core, or aglycone, upon which the intricate oligosaccharide structure is built. Its hydroxyl group at the C-11 position is the key attachment point for the sugar chain, and its carboxylic acid function is crucial for the formation of the macrolactam ring that defines many of these natural products[3]. Understanding the chemistry of this compound is fundamental to exploring the structure-activity relationships and therapeutic potential of the entire resin glycoside class.

This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, its structural role within resin glycosides, associated biological activities with quantitative data, relevant signaling pathways, and detailed experimental protocols for its isolation and characterization.

Physicochemical Properties of this compound

This compound is the common aglycone in a vast number of resin glycosides[5]. Its formal chemical name is (11S)-11-hydroxyhexadecanoic acid[6]. The key physicochemical data for this molecule are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (11S)-11-hydroxyhexadecanoic acid | [6] |

| Synonyms | This compound, 11-Hydroxypalmitic acid, Builic Acid | [6][7] |

| Molecular Formula | C₁₆H₃₂O₃ | [6][8] |

| Molecular Weight | 272.42 g/mol | [6][8] |

| Exact Mass | 272.2351 g/mol | [6][8] |

| Appearance | Solid powder | [8] |

| Elemental Analysis | C, 70.54%; H, 11.84%; O, 17.62% | [8] |

| Computed XLogP3 | 5.2 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| CAS Number | 502-75-0 | [8] |

The Structural Role of this compound in Resin Glycosides

This compound serves as the foundational aglycone for a significant subgroup of resin glycosides, often referred to as "jalapins"[9]. Its structure is integral to the overall architecture and, consequently, the biological function of the parent molecule.

-

Aglycone Core : It provides the essential lipophilic domain of the amphipathic resin glycoside molecule.

-

Glycosylation Site : The secondary hydroxyl group at the C-11 position acts as the anchor point for a complex oligosaccharide chain through an O-glycosidic bond[5]. The oligosaccharide can consist of three to seven monosaccharide units, including common sugars like D-glucose, L-rhamnose, D-fucose, and D-quinovose[2][10].

-

Macrolactone Formation : The carboxylic acid group of jalapinolic acid forms an ester bond with one of the hydroxyl groups on the oligosaccharide chain, creating a large macrolactone ring. The site of this lactonization varies, contributing to the structural diversity of resin glycosides[10].

-

Acylation : The sugar moieties of the glycoside are often further esterified with various short-chain organic acids (e.g., 2-methylbutanoic acid, trans-cinnamic acid, n-decanoic acid), which adds to the structural complexity and modulates the biological activity of the compound[9][10].

Caption: General structure of a Jalapinolic Acid-based resin glycoside.

Biological Activities and Therapeutic Potential

Resin glycosides containing a this compound core exhibit a remarkable range of biological activities. Their amphipathic nature allows them to interact with cell membranes, which is believed to be central to their mechanism of action. A summary of notable activities is presented below.

| Resin Glycoside (Source) | Biological Activity | Cell Line / Model | Quantitative Data (IC₅₀) | Reference(s) |

| Purginosides I & II (Ipomoea purga) | Cytotoxicity | Not Specified | Not Specified | [10] |

| Merromoside (Ipomoea aquatica) | Anticancer | Breast Cancer Cells | Not Specified | [11] |

| Aquaterin II | Antiproliferative | Not Specified | Not Specified | [12] |

| Calyhedins (Calystegia hederacea) | Cytotoxicity | HL-60 | Not Specified | [1] |

| Various Resin Glycosides | MDR Reversal | KB/VCR, MCF-7/Vin+ | RF: 1.03–1.78 | [12] |

| Various Resin Glycosides | α-Glucosidase Inhibition | In vitro enzyme assay | Not Specified | [2][12] |

| Various Resin Glycosides | Antiviral, Anticonvulsant | Various models | Not Specified | [2][4] |

| RF: Reversal Factor |

Mechanisms of Action & Signaling Pathways

While the precise mechanisms for many resin glycosides are still under investigation, several key pathways have been identified, particularly for their anticancer and MDR-reversal activities[2][4].

-

Multidrug Resistance (MDR) Reversal : Many cancer cells and pathogens develop resistance by overexpressing efflux pumps (like P-glycoprotein), which expel therapeutic drugs. Resin glycosides, due to their amphipathic structure, can act as inhibitors of these pumps, thereby restoring the efficacy of conventional drugs[11][12].

-

Induction of Apoptosis via PI3K/Akt Pathway Inhibition : The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis; its overactivation is a hallmark of many cancers[13]. Some resin glycosides have been shown to exert their antiproliferative effects by suppressing this pathway. Inhibition of PI3K/Akt signaling leads to the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like BAX and Caspase-3), ultimately driving the cancer cell towards programmed cell death[12][13].

Caption: Proposed mechanism of resin glycoside-induced apoptosis.

Experimental Protocols

The isolation of pure this compound requires a multi-step process involving the extraction of crude resin glycosides from the plant material, followed by chemical hydrolysis to cleave the glycosidic and ester bonds, and finally chromatographic purification.

Caption: Workflow for isolating this compound from plant sources.

Protocol 1: Extraction and Saponification of Resin Glycosides

This protocol describes a general method for obtaining the glycosidic acid fraction from plant material[5].

-

Extraction : Air-dried and powdered plant material (e.g., roots of Ipomoea purga) is exhaustively extracted with a suitable solvent like chloroform or methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude resinous extract.

-

Saponification (Alkaline Hydrolysis) : The crude resin is refluxed with an excess of 5% potassium hydroxide (KOH) in methanol for several hours. This step cleaves the macrolactone ring and the acyl group ester linkages.

-

Solvent Removal : After cooling, the methanol is removed via vacuum evaporation.

-

Partitioning : The residue is dissolved in water and washed with diethyl ether to remove non-saponifiable lipids and neutral compounds.

-

Acidification : The aqueous layer is acidified to a pH of approximately 3 using dilute hydrochloric acid (HCl). This protonates the carboxylic acids, including the desired glycosidic acids.

-

Extraction of Glycosidic Acids : The acidified aqueous solution is extracted multiple times with diethyl ether. The combined ether extracts contain the mixture of glycosidic acids.

-

Drying and Evaporation : The ether extract is dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to yield the crude glycosidic acid fraction.

Protocol 2: Isolation and Characterization of this compound

This protocol outlines the liberation and purification of the aglycone from the glycosidic acid fraction.

-

Acid Hydrolysis : The crude glycosidic acid fraction obtained from Protocol 1 is hydrolyzed by refluxing with 2M HCl for 3-4 hours. This cleaves the O-glycosidic bonds, liberating the free aglycone (this compound) and the individual monosaccharides.

-

Extraction of Aglycone : After cooling, the reaction mixture is extracted with diethyl ether. The ether layer, containing the lipophilic this compound, is separated. The aqueous layer contains the water-soluble sugars.

-

Purification : The ether extract is concentrated and the crude this compound is purified using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Fractions are monitored by Thin Layer Chromatography (TLC).

-

Final Purification : Fractions containing the pure compound may be further purified by preparative or semi-preparative High-Performance Liquid Chromatography (HPLC)[5][10].

-

Characterization : The structure of the purified compound is confirmed using standard spectroscopic techniques:

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or other high-resolution mass spectrometry (HRMS) techniques are used to confirm the molecular weight (m/z 272.42) and elemental formula (C₁₆H₃₂O₃)[10][14].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectra are recorded to confirm the carbon skeleton and the position of the hydroxyl and carboxyl groups. 2D NMR experiments (like COSY, HSQC, HMBC) are used for unambiguous assignment of all proton and carbon signals[10][14][15]. The stereochemistry at C-11 is typically confirmed by comparing optical rotation data with literature values or through chiral derivatization.

-

Conclusion

This compound is more than just a simple hydroxylated fatty acid; it is the fundamental building block for a large and pharmacologically significant class of natural products. Its unique structure enables the formation of complex, macrocyclic resin glycosides that possess potent biological activities, from cytotoxicity against cancer cells to the reversal of multidrug resistance. The continued exploration of these molecules, underpinned by a solid understanding of the central role of their jalapinolic acid core, holds significant promise for the development of new therapeutic agents. The protocols and data presented in this guide offer a foundational resource for researchers dedicated to tapping into the vast potential of these fascinating natural products. Further investigation into the specific mechanisms of action and structure-activity relationships is crucial and will undoubtedly pave the way for novel drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry and biological activity of resin glycosides from Convolvulaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 11-Hydroxyhexadecanoic acid | 502-75-0 [chemicalbook.com]

- 8. medkoo.com [medkoo.com]

- 9. Resin glycosides. XV. Simonins I-V, ether-soluble resin glycosides (jalapins) from the roots of Ipomoea batatas (cv. Simon) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resin glycosides from the herbal drug jalap (Ipomoea purga) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Resin Glycosides from Convolvulaceae Family: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The inhibitory effect and mechanism of Resina Draconis on the proliferation of MCF-7 breast cancer cells: a network pharmacology-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. NMR characterization of dihydrosterculic acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of (+)-Jalapinolic Acid: A Scientific Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature directly investigating the therapeutic potential of isolated (+)-Jalapinolic acid is sparse. This review synthesizes information on its chemical nature, the biological activities of its plant sources, and the known therapeutic effects of structurally related hydroxy fatty acids to extrapolate its potential applications and guide future research. All quantitative data and experimental protocols are derived from studies on related compounds and should be considered illustrative for this compound.

Introduction

This compound, also known as (11S)-11-hydroxyhexadecanoic acid, is a saturated hydroxy fatty acid.[1] Its chemical structure, characterized by a 16-carbon chain with a hydroxyl group at the 11th position, places it within a class of lipid molecules with emerging biological significance.[2][3] Natural sources of this compound include plants from the Convolvulaceae family, notably Ipomoea stans and Cuscuta chinensis, which have a history of use in traditional medicine.[1] While direct pharmacological studies on this compound are limited, the known bioactivities of its source organisms and the broader class of hydroxy fatty acids suggest a promising therapeutic potential, particularly in the realms of oncology and inflammatory disorders. This whitepaper aims to provide a comprehensive overview of this potential, drawing from existing data on related molecules to inform future research and development.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (11S)-11-hydroxyhexadecanoic acid | PubChem[1] |

| Synonyms | This compound, Buiolic acid, Scammonolic acid | PubChem[1] |

| Molecular Formula | C16H32O3 | PubChem[1] |

| Molecular Weight | 272.42 g/mol | PubChem[1] |

| Class | Long-chain hydroxy fatty acid | HMDB |

Potential Therapeutic Applications

Based on the biological activities of its source plants and related fatty acids, the primary therapeutic areas of interest for this compound are oncology and inflammatory diseases.

Anticancer Potential

Extracts from Ipomoea stans, a known source of this compound, have demonstrated cytotoxic activities.[4][5] Furthermore, other long-chain fatty acids, such as palmitic acid, have been shown to exhibit selective cytotoxicity against cancer cell lines.[6][7] Saturated hydroxy fatty acids, the class to which this compound belongs, have been found to possess growth inhibitory activities against various human cancer cell lines.[2][3]

Illustrative Quantitative Data from Related Fatty Acids:

| Compound | Cell Line | Activity | IC50 | Source |

| Palmitic Acid | Human leukemic cells | Selective cytotoxicity | 12.5-50 µg/mL | [6] |

| N-hexadecanoic acid | HCT-116 (Colon cancer) | Cytotoxicity | 0.8 µg/mL | [7] |

| Ursolic Acid (Terpenoid) | AsPC-1, BxPC-3 (Pancreatic cancer) | Cytotoxicity | 10.1-14.2 µM | [8] |

Anti-inflammatory Potential

The plant Cuscuta chinensis, which contains this compound, is utilized in traditional medicine for its anti-inflammatory properties.[9][10] The broader class of fatty acid esters of hydroxy fatty acids (FAHFAs) has been identified as having anti-inflammatory effects.[11] Omega-3 fatty acids, another class of lipids, are well-documented for their ability to reduce inflammation by modulating cytokine production and signaling pathways.[12][13][14][15]

Postulated Mechanisms of Action and Signaling Pathways

While the precise mechanisms of this compound are yet to be elucidated, we can hypothesize its involvement in signaling pathways based on the actions of related compounds.

Anticancer Mechanisms

A potential anticancer mechanism for this compound could involve the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation, similar to other cytotoxic fatty acids.

Caption: Postulated anticancer signaling pathway for this compound.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of this compound may be mediated through the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway, which is a common target for anti-inflammatory compounds.

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Illustrative Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in validating the therapeutic potential of this compound. These are based on standard practices for testing similar compounds.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a normal cell line (e.g., human dermal fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound (e.g., ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

-

MTT Assay: After a 48-hour incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the log of the compound concentration.

In Vivo Anti-inflammatory Assessment

Objective: To evaluate the anti-inflammatory activity of this compound in an animal model of inflammation.

Methodology:

-

Animal Model: Carrageenan-induced paw edema in rats is a standard model for acute inflammation.

-

Treatment: Rats are divided into groups: a control group, a positive control group (treated with a known anti-inflammatory drug like indomethacin), and experimental groups treated with different doses of this compound administered intraperitoneally or orally.

-

Induction of Inflammation: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for the preclinical evaluation of this compound.

Caption: Preclinical development workflow for this compound.

Conclusion and Future Directions

This compound represents an unexplored yet potentially valuable natural product for therapeutic development. While direct evidence of its efficacy is currently lacking, the documented biological activities of its plant sources and the established therapeutic relevance of related hydroxy fatty acids provide a strong rationale for its investigation. Future research should focus on the isolation or synthesis of pure this compound to enable rigorous in vitro and in vivo pharmacological testing. Key areas of investigation should include its cytotoxic effects against a broad panel of cancer cell lines and its anti-inflammatory properties in relevant cellular and animal models. Elucidating its mechanism of action and identifying its molecular targets will be critical for its potential development as a novel therapeutic agent. The information presented in this whitepaper serves as a foundational guide for initiating such research endeavors.

References

- 1. This compound | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Saturated Hydroxy Fatty Acids Exhibit a Cell Growth Inhibitory Activity and Suppress the Cytokine-Induced β-Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Phytochemical and pharmacological studies of Ipomoea stans | Mexican Journal of Medical Research ICSA [repository.uaeh.edu.mx]

- 6. Antitumor activity of palmitic acid found as a selective cytotoxic substance in a marine red alga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scialert.net [scialert.net]

- 8. Evaluation of the In Vitro Cytotoxic Activity of Ursolic Acid PLGA Nanoparticles against Pancreatic Ductal Adenocarcinoma Cell Lines | MDPI [mdpi.com]

- 9. CUSCUTA CHINENSIS (DODDER) SEED EXTRACT - Ataman Kimya [atamanchemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Omega-3 fatty acids decrease oxidative stress and inflammation in macrophages from patients with small abdominal aortic aneurysm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory effects of omega-3 fatty acids could help reduce depression | EurekAlert! [eurekalert.org]

- 14. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

In Silico Prediction of (+)-Jalapinolic Acid Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Jalapinolic acid, a hydroxylated fatty acid found in species of the Convolvulaceae family, belongs to a class of compounds known as resin glycosides. These natural products have demonstrated a wide spectrum of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. Despite this potential, the specific molecular targets of this compound remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow to predict and analyze the potential protein targets of this compound, providing a foundational roadmap for future experimental validation and drug discovery efforts. The methodologies detailed herein encompass reverse docking, pharmacophore modeling, and molecular dynamics simulations to elucidate potential protein-ligand interactions and guide further investigation into the therapeutic applications of this natural compound.

Introduction

Natural products are a rich source of novel chemical scaffolds for drug discovery. This compound, or (11S)-11-hydroxyhexadecanoic acid, is a key component of resin glycosides, particularly prevalent in the Convolvulaceae plant family. Resin glycosides have been reported to possess a variety of biological activities, including cytotoxic effects against cancer cell lines, as well as antimicrobial and anti-inflammatory properties. For instance, studies on resin glycosides from various Ipomoea species have demonstrated cytotoxic activity against Hep-2 and HL-60 cancer cells. Furthermore, long-chain fatty acids and their hydroxylated derivatives are known to exhibit antimicrobial and anti-inflammatory effects.

The therapeutic potential of this compound is suggested by the bioactivities of its parent compounds and related fatty acids. However, the specific molecular mechanisms and protein targets through which it exerts these effects are unknown. Identifying these targets is a critical step in validating its therapeutic potential and for any subsequent lead optimization efforts.

In silico target prediction methods offer a rapid and cost-effective approach to generate hypotheses about the molecular targets of a small molecule. By computationally screening a compound against a vast library of protein structures, it is possible to identify potential binding partners and prioritize them for experimental validation. This guide presents a systematic in silico workflow for the identification and characterization of potential protein targets for this compound.

In Silico Target Prediction Workflow

The proposed workflow for predicting the targets of this compound integrates several computational techniques to provide a comprehensive analysis of its potential protein interactions. The workflow is designed to first identify a broad range of potential targets and then refine and validate these predictions with more computationally intensive methods.

Methodologies

Phase 1: Target Identification